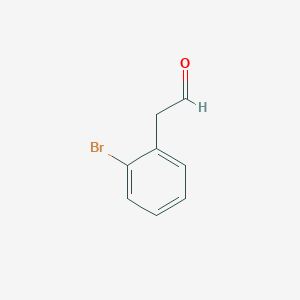

(2-Bromophenyl)acetaldehyde

Description

Overview of Aldehyde Reactivity in C-C Bond Formation

Aldehydes are a cornerstone of carbon-carbon bond formation in organic chemistry due to the electrophilic nature of the carbonyl carbon. rsc.org They readily participate in a variety of reactions that construct new C-C bonds, including:

Aldol Reactions: This reaction involves the addition of an enol or enolate to an aldehyde, forming a β-hydroxy aldehyde, a crucial structural motif in many natural products. alevelchemistry.co.uk

Wittig Reaction: The reaction of an aldehyde with a phosphonium ylide provides a reliable method for the synthesis of alkenes. alevelchemistry.co.uk

Grignard Reactions: The addition of organometallic Grignard reagents to aldehydes is a fundamental method for creating secondary alcohols and extending carbon chains. alevelchemistry.co.uk

Prins Reaction: This reaction involves the electrophilic addition of an aldehyde to an alkene or alkyne, often followed by cyclization, to generate complex cyclic ethers and other heterocyclic systems. beilstein-journals.org

Aldehydes are generally more reactive than their ketone counterparts. This heightened reactivity is attributed to less steric hindrance around the carbonyl group and a greater partial positive charge on the carbonyl carbon, making them more susceptible to nucleophilic attack. rsc.org

Significance of Brominated Aromatic Systems in Chemical Transformations

The presence of a bromine atom on the phenyl ring of (2-Bromophenyl)acetaldehyde significantly enhances its synthetic utility. Brominated aromatic compounds are highly valued intermediates in organic synthesis, primarily due to their ability to participate in a wide range of cross-coupling reactions. thieme-connect.com These reactions, often catalyzed by transition metals like palladium, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. thieme-connect.com

Key transformations involving brominated aromatic systems include:

Suzuki-Miyaura Coupling: This reaction pairs the bromoarene with an organoboron compound.

Heck Reaction: This involves the coupling of the bromoarene with an alkene. alevelchemistry.co.uk

Sonogashira Coupling: This reaction couples the bromoarene with a terminal alkyne.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the bromoarene and an amine.

The bromine atom can also be exchanged for other functional groups through nucleophilic aromatic substitution or by the formation of organometallic reagents, such as Grignard or organolithium species, further expanding the synthetic possibilities.

Contextualizing this compound as a Key Intermediate

This compound serves as a critical building block for the synthesis of various complex organic molecules. Its bifunctional nature allows for sequential or tandem reactions, where both the aldehyde and the bromo-aryl functionalities are exploited to construct intricate molecular scaffolds. For instance, the aldehyde can be used to build a side chain, which can then participate in an intramolecular cyclization with the brominated ring to form polycyclic systems. nih.govmdpi.com

This compound is particularly valuable in the synthesis of pharmaceuticals and other biologically active molecules. For example, it is a precursor in the synthesis of certain Central Nervous System (CNS)-active compounds, such as epoxybenzoxocines. nih.govresearchgate.net The synthesis involves treating the acetal of this compound with n-butyllithium to form an aryllithium species, which then reacts with an aldehyde. The resulting intermediate undergoes an acid-catalyzed cyclization to form the final bridged bicyclic product. nih.gov

Historical Perspectives on Arylacetaldehyde Synthesis

The synthesis of arylacetaldehydes has been a topic of interest for many years due to their utility as synthetic building blocks for natural products and biologically active compounds. researchgate.net Historically, a common method for their preparation was the Meinwald rearrangement of aryl-substituted epoxides.

More contemporary methods have focused on improving efficiency and functional group tolerance. Recent advancements include:

Iridium-catalyzed arylation of vinylene carbonate: This method allows for the direct, one-step synthesis of arylacetaldehydes from arylboronic acids. nih.govresearchgate.net

Palladium-catalyzed α-arylation of aldehydes: This approach enables the coupling of aldehydes with aryl halides to produce α-aryl aldehydes. acs.org

Chemoenzymatic synthesis: The use of enzymes, such as styrene oxide isomerase, provides a green and highly selective route to α-aryl aldehydes from styrene oxide precursors. nih.gov

These modern methods offer milder reaction conditions and broader substrate scopes, making arylacetaldehydes more accessible for various synthetic applications.

Properties

IUPAC Name |

2-(2-bromophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBFWAWZAFWFQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465415 | |

| Record name | 2-(2-bromophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96557-30-1 | |

| Record name | 2-(2-bromophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2-bromophenyl Acetaldehyde

Oxidation-Based Approaches

Oxidation-based methods are a cornerstone in the synthesis of aldehydes and ketones from alcohols. For (2-Bromophenyl)acetaldehyde, this typically involves the oxidation of 2-(2-Bromophenyl)ethanol.

The conversion of 2-(2-Bromophenyl)ethanol to its corresponding aldehyde is a common and effective strategy. biosynth.com Several oxidizing agents can facilitate this transformation, with varying degrees of selectivity and efficiency.

Pyridinium chlorochromate (PCC) is a mild and selective oxidizing agent widely used for the conversion of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. chemistrysteps.commasterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous solvent, such as methylene chloride, to prevent the formation of the hydrate, which could be further oxidized. masterorganicchemistry.comlibretexts.org

The mechanism of PCC oxidation involves the formation of a chromate ester from the alcohol. chemistrysteps.commasterorganicchemistry.com This is followed by an elimination reaction where a base, such as pyridine present in the reaction mixture, removes a proton from the carbon adjacent to the oxygen, leading to the formation of the carbon-oxygen double bond and the reduction of Cr(VI) to Cr(IV). masterorganicchemistry.comorganicchemistrytutor.com

A specific procedure for the synthesis of this compound using PCC involves adding a solution of 2-(2-Bromophenyl)ethanol in methylene chloride to a stirred suspension of PCC in the same solvent. prepchem.com The reaction proceeds at ambient temperature, and after an extended period of stirring, the mixture is worked up by filtering through silica gel and celite to remove the chromium byproducts. prepchem.com Evaporation of the solvent yields the desired aldehyde as an oil. prepchem.com This method has been reported to produce high yields, around 90%. prepchem.com

Table 1: PCC Oxidation of 2-(2-Bromophenyl)ethanol

| Reactant | Reagent | Solvent | Temperature | Yield |

|---|

The Dess-Martin periodinane (DMP) is another mild and highly selective reagent for the oxidation of primary alcohols to aldehydes. orgsyn.orgorganic-synthesis.comthieme-connect.de It offers the advantage of operating under neutral conditions and at room temperature, making it suitable for substrates with sensitive functional groups. organic-synthesis.com The reaction is typically performed in chlorinated solvents like methylene chloride. organic-synthesis.comthieme-connect.de

The general procedure involves adding DMP to a solution of the alcohol in a suitable solvent and stirring at room temperature for a few hours. organic-synthesis.com The reaction progress is often monitored by thin-layer chromatography. organic-synthesis.com DMP has been successfully used in the synthesis of various complex aldehydes, including those that are precursors for larger molecules. beilstein-journals.org While specific examples for the direct synthesis of this compound using DMP are less commonly detailed in readily available literature, its general applicability to the oxidation of primary alcohols to aldehydes makes it a viable and efficient alternative to chromium-based reagents. thieme-connect.debeilstein-journals.org

The use of molecular oxygen as a terminal oxidant represents a greener and more sustainable approach to alcohol oxidation. researchgate.netorganic-chemistry.org These reactions are often catalyzed by transition metal complexes in combination with co-catalysts. For instance, systems like TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) combined with a co-oxidant like ceric ammonium nitrate (CAN) can efficiently catalyze the aerobic oxidation of benzylic alcohols to their corresponding carbonyl compounds. organic-chemistry.org

The catalytic cycle typically involves the oxidation of the catalyst by the co-oxidant, which is then regenerated by molecular oxygen. organic-chemistry.org The activated catalyst then oxidizes the alcohol to the aldehyde. organic-chemistry.org These methods are advantageous due to their relatively short reaction times and high yields. organic-chemistry.org While specific applications to 2-(2-Bromophenyl)ethanol are not extensively documented, the general success of these methods with a wide range of benzylic alcohols suggests their potential applicability for the synthesis of this compound. researchgate.netorganic-chemistry.org

Oxidation of 2-(2-Bromophenyl)ethanol

Halogen-Metal Exchange and Subsequent Transformations

A powerful strategy for the synthesis of substituted phenylacetaldehydes involves a halogen-metal exchange reaction on a protected precursor. mdpi.comtcnj.edu In this approach, a bromoaryl compound is treated with an organolithium reagent, such as n-butyllithium, at low temperatures to generate a highly reactive aryllithium species. tcnj.eduresearchgate.net This intermediate can then be reacted with a suitable electrophile.

To synthesize this compound via this route, one would typically start with a protected form of the acetaldehyde, an acetal, to prevent reaction of the sensitive aldehyde functionality with the organolithium reagent. wikipedia.org The halogen-metal exchange is performed on a dibromobenzene derivative, followed by reaction with an electrophile that can be converted into an acetaldehyde group.

A more direct, though conceptually related, approach involves the use of a pre-formed (2-lithiophenyl)acetaldehyde acetal. This chiral or achiral intermediate can be generated and then used in subsequent reactions, such as additions to imines, to create more complex molecular architectures. researchgate.netresearchgate.net The aldehyde functionality is then unmasked in a later step. This method highlights the versatility of organolithium reagents in constructing complex molecules from simple, halogenated starting materials. mdpi.comresearchgate.netuni-muenchen.de

Reactions of Lithiated Intermediates with Electrophiles

A key strategy for forming carbon-carbon bonds involves the use of highly reactive organolithium species. The generation of a lithiated intermediate followed by its reaction with a suitable electrophile is a powerful method in organic synthesis. researchgate.net The halogen-lithium exchange reaction is one of the most common methods for preparing organolithium compounds. conicet.gov.ar For instance, aryl bromides can react with alkyllithiums, such as n-butyllithium (n-BuLi), to generate the corresponding aryllithium species. researchgate.net These intermediates are then trapped by various electrophiles to furnish a diverse range of products. researchgate.net

In a relevant synthetic application, the acetal of this compound, specifically 2-(2-Bromophenyl)-acetaldehyde acetal, is treated with n-BuLi to form a lithiated intermediate. nih.gov This reactive species can then be reacted with aldehyde electrophiles to produce hydroxyacetals, which are precursors for more complex cyclic structures like epoxybenzoxocines. nih.gov The choice of the organolithium reagent and reaction conditions is crucial; for example, while n-BuLi can give good yields in reactions involving aryl bromides, other reagents like phenyl lithium may be less effective. unl.edu The stability and subsequent reaction pathway of these functionalized aryllithium intermediates are influenced by factors such as substituents and the solvent system used. researchgate.net

| Reagent System | Substrate | Electrophile | Product Type | Reference |

| n-BuLi | 2-(2-Bromophenyl)-acetaldehyde acetal 8 | Aldehyd 7 | Hydroxyacetal 9 | nih.gov |

| n-BuLi | 2-(2-Bromophenyl)-acetaldehyde acetal 8 | Aldehyde 11 | Hydroxyacetal 12 | nih.gov |

| n-BuLi or Phenyl lithium | Aryl Halides (I, Br) | Peroxides | Cyclic Ethers | unl.edu |

| n-BuLi / s-BuLi (with TMEDA) | Substituted Benzenes with DMGs | Various | Substituted Arenes | cardiff.ac.uk |

This table summarizes various reactions involving lithiated intermediates and electrophiles.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. dokumen.pub These reactions, such as the Suzuki and Heck couplings, are widely used to construct complex molecular architectures from readily available precursors. mdpi.comresearchgate.net

The compound (E)-3-(2-Bromophenyl)acrylaldehyde serves as a key precursor in palladium-catalyzed reactions designed to build complex cyclic systems. researchgate.net This α,β-unsaturated aldehyde contains both a vinyl group and an aryl bromide, making it an ideal substrate for intramolecular coupling reactions. Its synthesis allows for the introduction of a reactive aldehyde functionality into a molecule primed for palladium-catalyzed cyclization. researchgate.net This pre-functionalized substrate provides significant opportunities in multi-step organic synthesis, as the aldehyde group can be used for further transformations. researchgate.net

A significant application of (E)-3-(2-Bromophenyl)acrylaldehyde is in the synthesis of indene derivatives. researchgate.net Indenes are important structural motifs found in biologically active molecules and materials science. researchgate.netresearchgate.net In a notable example, 1H-Inden-1-ylidene derivatives have been synthesized through a palladium-catalyzed annulation of (E)-3-(2-Bromophenyl)acrylaldehyde with internal alkynes. researchgate.netresearchgate.net This pentannulation strategy proceeds in moderate to high yields and demonstrates good tolerance for various functional groups. researchgate.net The catalytic cycle for such transformations typically involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by carbopalladation of the alkyne and subsequent reductive elimination to furnish the indene product. researchgate.net

| Catalyst / Ligand | Co-catalyst / Base | Substrates | Product Type | Reference |

| Pd(OAc)₂ / PPh₃ | - | (E)-3-(2-Bromophenyl)acrylaldehyde, Diphenylacetylene | 1H-Inden-1-ylidene derivative | researchgate.net |

| Pd(OAc)₂ | K₃PO₄ | o-halo substituted Morita-Baylis-Hillman adducts | Indanone derivatives | researchgate.net |

| Pd(dppf)Cl₂ | Na₂CO₃, NBu₄Br | 2-(2-Bromophenyl)-4-(N,N-dimethylamino)quinazoline | Quinazolinylphenyl-thiadiazole | mdpi.com |

This table presents examples of palladium-catalyzed reactions for the synthesis of cyclic compounds.

Novel and Emerging Synthetic Routes

Beyond classical methods, research continues to uncover novel and more efficient pathways for synthesizing complex organic molecules, including those related to this compound. These emerging routes often employ different transition metals or utilize elegant cascade reactions to maximize efficiency.

While palladium is a dominant force in cross-coupling chemistry, other transition metals offer unique reactivity and are increasingly used for C-C bond formation.

Rhenium: Rhenium complexes have been used to catalyze the formation of indene frameworks from aromatic ketones and α,β-unsaturated carbonyl compounds. researchgate.net Another approach involves the [3+2] annulation of aromatic aldimines and acetylenes via C-H bond activation, catalyzed by rhenium. acs.org

Ruthenium: Ruthenium(II) has been shown to catalyze the direct oxidative (4+3) C–H/C–H annulation of certain nitrogen-containing heterocycles with allyl alcohol. researchgate.net Furthermore, a ruthenium-catalyzed [3+2] cascade annulation of aromatic aldehydes with acrylates has been developed to construct indene frameworks under aerobic conditions. researchgate.net

Copper: Copper catalysis, often seen as a more economical alternative to palladium, has been employed in cascade reactions for producing quinazolines from (2-bromophenyl)methylamines and amidine hydrochlorides. frontiersin.org Copper cyanide (CuCN) has also been shown to mediate the one-pot cyclization of 4-(2-bromophenyl)-2-butenoates to yield naphthalene amino esters. researchgate.net

Zirconium: Low-valent zirconocene species can mediate the intermolecular coupling of aromatic ketones with alkynes to form oxazirconacyclopentenes. acs.org Subsequent hydrolysis of these intermediates with acid leads to highly substituted indene derivatives in good to excellent yields. acs.org

| Metal Catalyst | Reactants | Product Type | Reference |

| Rhenium | Aromatic Ketones, α,β-unsaturated carbonyls | Indene derivatives | researchgate.net |

| Ruthenium(II) | Aromatic Aldehydes, Acrylates | Indene framework | researchgate.net |

| Copper(I) | (2-Bromophenyl)methylamines, Amidine hydrochlorides | Quinazolines | frontiersin.org |

| Zirconocene | Aromatic Ketones, Alkynes | Indene derivatives | acs.org |

This table highlights various non-palladium transition metal-catalyzed synthetic routes.

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where a single event triggers a series of subsequent reactions to form a complex product in one pot. rsc.orgub.edu This strategy is prized for its elegance, atom economy, and ability to rapidly build molecular complexity. rsc.org

A notable example relevant to the synthesis of derivatives of this compound is the cascade intramolecular Prins/Friedel–Crafts cyclization. beilstein-journals.orgbeilstein-archives.org In this process, a precursor such as a 2-(2-vinylphenyl)acetaldehyde is treated with a Lewis acid like BF₃·Et₂O. beilstein-journals.orgbeilstein-archives.org This initiates an intramolecular Prins reaction, forming a benzyl carbenium ion intermediate. This reactive intermediate is then immediately trapped by an electron-rich aromatic compound via a Friedel–Crafts alkylation, all in a single synthetic operation. beilstein-journals.org This cascade protocol provides an expedient route to medicinally relevant scaffolds like 4-aryltetralin-2-ols. beilstein-archives.org The required 2-(2-vinylphenyl)acetaldehyde substrates can be prepared from 2-bromobenzaldehyde through a multi-step sequence involving Wittig reaction, hydrolysis, reduction, and a final Suzuki coupling. beilstein-journals.org

Modified Procedures for Aromatic Aldehydes

The synthesis of aromatic aldehydes, including this compound, traditionally involves the oxidation of primary alcohols. A conventional method for preparing this compound is the oxidation of 2-(2-bromophenyl)ethanol. prepchem.com This transformation can be achieved using pyridinium chlorochromate (PCC) in a solvent like methylene chloride. In a typical procedure, a solution of 2-(2-bromophenyl)ethanol is added to a suspension of PCC, leading to an exothermic reaction that, after stirring for several hours, yields this compound upon workup. prepchem.com This method, while effective with reported yields around 90%, utilizes a chromium-based reagent, which raises environmental and safety concerns. prepchem.com

Modern synthetic chemistry seeks to modify such procedures to enhance efficiency, selectivity, and safety. Alternative strategies for aldehyde synthesis often focus on catalytic processes. One of the most significant industrial methods for producing aldehydes is hydroformylation, which involves the reaction of an alkene with carbon monoxide and hydrogen. numberanalytics.com Rhodium complexes are commonly employed as highly regioselective catalysts for this process. numberanalytics.com Another advanced approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can be used to synthesize aromatic aldehydes from aryl halides and a formyl equivalent. numberanalytics.com These catalytic methods represent a significant modification from classical stoichiometric oxidations, often providing higher efficiency and atom economy. numberanalytics.com

Further modifications aim to circumvent issues like over-oxidation to the corresponding carboxylic acid. For instance, the use of protected aldehyde precursors or milder, more selective oxidizing systems are areas of active research. The development of methods that avoid heavy metals and hazardous solvents is a key driver in modifying traditional synthetic routes for aromatic aldehydes.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of aromatic aldehydes like this compound is of growing importance, aiming to reduce the environmental impact of chemical production. numberanalytics.comijsetpub.com This philosophy encourages the use of renewable feedstocks, the prevention of waste, the design of safer chemical processes, and the use of catalysis over stoichiometric reagents. numberanalytics.com The shift from traditional methods, which may involve hazardous reagents and generate significant waste, towards more sustainable alternatives is a key focus in modern organic synthesis. ijsetpub.cominnovareacademics.in Key strategies include the development of solvent-free reaction conditions and the selection of environmentally benign and recyclable catalysts. numberanalytics.comijsetpub.com

A primary goal in green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution. academie-sciences.fr Solvent-free reactions, often conducted by grinding or melting reactants together, offer significant advantages, including high efficiency, simplicity, mild reaction conditions, and reduced waste. academie-sciences.frarkat-usa.org

Several solvent-free methodologies have been developed for reactions involving aromatic aldehydes, which could be adapted for the synthesis of this compound derivatives. These approaches demonstrate the feasibility of avoiding hazardous organic solvents like methylene chloride, which is used in the traditional PCC oxidation method. prepchem.com

For example, the synthesis of N-methyl imines from aromatic aldehydes has been achieved in a one-pot, solvent-free process by grinding the aldehyde with methylamine hydrochloride and a base at room temperature. academie-sciences.fr Similarly, acylals can be cleanly prepared from aromatic aldehydes and acetic anhydride under solvent-free conditions using doped apatite as a heterogeneous catalyst. scirp.org Other examples include the catalyst- and solvent-free synthesis of thioamides from aromatic aldehydes at elevated temperatures and the synthesis of 2,4,5-triaryl substituted imidazoles by grinding reactants with a catalytic amount of iodine. researchgate.netsemanticscholar.org

Table 1: Examples of Solvent-Free Reactions for Aromatic Aldehyde Derivatives

| Product Type | Reactants | Conditions | Catalyst | Yield | Reference |

|---|---|---|---|---|---|

| N-methyl imines | Aromatic aldehyde, CH₃NH₂·HCl, NaHCO₃ | Grinding, room temp. | None | Good to Excellent | academie-sciences.fr |

| Acylals (gem-diacetates) | Aromatic aldehyde, Acetic anhydride | Room temp. | ZnBr₂/Hydroxyapatite | 86-97% | scirp.org |

| Thioamides | Aromatic aldehyde, Sulfur, Amine | 100 °C | None | 70-98% | researchgate.net |

| 2-Arylbenzothiazoles | o-Aminothiophenol, Aromatic aldehyde | 100 °C | Sulfamic Acid | Good | diva-portal.org |

| Xanthenediones | Aromatic aldehyde, Dimedone | 120 °C | Methanesulfonic acid | Nearly Quantitative | arkat-usa.org |

| 2,4,5-Triaryl imidazoles | Aromatic aldehyde, 1,2-diketone, NH₄OAc | Grinding, room temp. | Iodine (15 mol%) | Very Good | semanticscholar.org |

These methodologies highlight a significant shift towards more environmentally responsible chemical synthesis, eliminating the need for solvent purification and disposal. academie-sciences.fr

Catalyst selection is a cornerstone of green chemistry, prioritizing the replacement of hazardous stoichiometric reagents with efficient, selective, and recyclable catalytic systems. numberanalytics.comdiva-portal.org In the context of synthesizing this compound, this means moving away from reagents like pyridinium chlorochromate (PCC), a toxic chromium(VI) compound, towards more sustainable alternatives. prepchem.com

The development of advanced catalytic systems offers numerous environmental benefits. numberanalytics.com Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and potentially reused, minimizing waste and cost. scirp.orgnih.gov Examples include synthetic phosphates (apatites) doped with metal halides for acylal synthesis and TiO2 nanoparticles for Friedel-Crafts type reactions. scirp.orgnih.gov

Catalytic systems for producing aromatic aldehydes and their derivatives are diverse and continue to be an area of intense research.

Key Areas of Catalytic Innovation:

Transition Metal Catalysis: Palladium-based catalysts are widely used for cross-coupling reactions, while rhodium and iridium complexes are key in hydroformylation processes to produce aldehydes. numberanalytics.com

Benign Catalysts: Molecular iodine has been explored as a powerful, eco-friendly catalyst for various organic transformations, including the synthesis of imidazole derivatives from aromatic aldehydes. semanticscholar.org

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions and is a growing area of interest for sustainable synthesis. ijsetpub.com

Ionic Liquids and Supported Catalysts: Ionic liquids can serve as both solvent and catalyst, while supporting catalysts on materials like cellulose can improve recyclability and sustainability. diva-portal.orgrsc.org

Nanocatalysts: Nanoparticles, such as those made from Fe₃O₄, can serve as highly efficient and reusable catalysts for reactions involving aldehydes, sometimes eliminating the need for conventional heating. nih.gov

Table 2: Comparison of Catalytic Approaches for Aromatic Aldehyde Synthesis/Reactions

| Catalyst Type | Example | Reaction Type | Environmental Benefits | Reference(s) |

|---|---|---|---|---|

| Stoichiometric Oxidant (Baseline) | Pyridinium chlorochromate (PCC) | Oxidation of alcohol | None (Hazardous, stoichiometric waste) | prepchem.com |

| Heterogeneous Catalyst | ZnBr₂ doped Hydroxyapatite | Acylation of aldehyde | Recyclable, solvent-free conditions | scirp.org |

| Heterogeneous Nanocatalyst | TiO₂ nanoparticles | Friedel-Crafts reaction | Non-toxic, inexpensive, reusable | nih.gov |

| Homogeneous Transition Metal | Rhodium complexes | Hydroformylation | High efficiency and selectivity, atom economy | numberanalytics.com |

| Eco-Friendly Element | Molecular Iodine | Imidazole synthesis | Low cost, low toxicity, solvent-free conditions | semanticscholar.org |

| Ionic Liquid | DMAP-based ILs | Knoevenagel condensation | Reduced environmental impact, potential recyclability | rsc.org |

| Biomass-Derived | L-proline | Condensation reactions | Biodegradable, works in benign solvents (ethanol) | rsc.org |

The ongoing development of novel catalytic systems is crucial for mitigating the environmental impact of producing valuable chemical intermediates like this compound. numberanalytics.comrsc.org

Q & A

Q. What are the established synthetic routes for (2-Bromophenyl)acetaldehyde, and how do reaction conditions influence yield?

this compound is synthesized via oxidation of 2-(2-bromophenyl)ethanol using Dess–Martin periodinane (DMP) in dichloromethane with sodium bicarbonate as a base. Key factors include solvent purity (HPLC-grade CH₂Cl₂), stoichiometric ratios (1.2 equiv DMP, 2 equiv NaHCO₃), and reaction monitoring via TLC or GC-MS. Yields up to 85% are achievable under optimized conditions .

Q. What analytical techniques are suitable for structural characterization of this compound?

X-ray crystallography is the gold standard for determining crystal structure, as demonstrated for analogous compounds like 2-(2-chlorophenyl)acetic acid. Comparative studies with halogenated analogs (e.g., Cl vs. Br substitution) reveal bond-length variations and packing interactions. Spectroscopic methods (¹H/¹³C NMR, IR) complement crystallographic data, with distinct aldehyde proton signals (~9-10 ppm) and carbonyl stretches (~1700 cm⁻¹) .

Q. How can this compound be quantified in biological or environmental samples?

High-performance liquid chromatography (HPLC) with DNPH derivatization is widely used, though proton-transfer-reaction mass spectrometry (PTR-MS) offers real-time detection. Calibration curves using synthetic standards are critical, as PTR-MS may overestimate concentrations (slope = 1.47 vs. DNPH-HPLC) due to interference from isobaric ions . Microplate-based assay kits (e.g., Acetaldehyde Assay Kit BA0185) enable high-throughput analysis in biological matrices, with detection limits <0.1 µM .

Advanced Research Questions

Q. How should researchers resolve discrepancies between PTR-MS and DNPH-HPLC data for acetaldehyde derivatives?

Discrepancies arise from PTR-MS’s inability to distinguish isobaric compounds (e.g., protonated acetaldehyde vs. other m/z 45 species). Method validation requires parallel DNPH-HPLC analysis and regression models (e.g., reduced major axis regression). A slope of 1.47 ± 0.09 indicates systematic bias, necessitating correction factors for atmospheric or metabolic studies .

Q. What catalytic strategies optimize cyclization reactions involving this compound?

Gold(I)-catalyzed intramolecular Prins/Friedel–Crafts cyclization enables efficient synthesis of tetralin derivatives. Key parameters include catalyst loading (5-10 mol%), solvent polarity (toluene or DCM), and substituent effects on the aryl ring. For example, electron-withdrawing groups (e.g., Br) enhance electrophilicity at the aldehyde, improving cyclization yields (up to 85%) .

Q. How does bromine substitution alter the environmental reactivity of this compound compared to acetaldehyde?

Bromine increases electrophilicity, accelerating reactions with nucleophiles (e.g., OH radicals). Atmospheric lifetime is reduced due to higher reactivity, as modeled in the SAPRC-07 mechanism. Environmental chamber studies show faster degradation rates (t₁/₂ < 6 hours) compared to unsubstituted acetaldehyde (t₁/₂ ~12 hours) .

Q. What methodologies assess the actoprotective potential of this compound derivatives?

In vivo actoprotection studies use murine models to evaluate endurance (e.g., forced swimming tests). Derivatives like 2-(5-(2-bromophenyl)-triazolyl)thioacetates are screened for enzyme interactions (e.g., ALDH inhibition) and binding affinity via SPR or ITC. Bromine’s electron-withdrawing effect enhances selectivity for mitochondrial targets .

Q. How can conflicting toxicity data for halogenated acetaldehydes be reconciled?

Contradictions stem from metabolic variability (e.g., ALDH2 polymorphism) and experimental design (acute vs. chronic exposure). In vitro genotoxicity assays (Comet assay, γH2AX foci) should be paired with in vivo carcinogenicity models (rodent bioassays). Dose-response analysis must account for endogenous acetaldehyde levels (e.g., from ethanol metabolism) .

Methodological Notes

- Synthetic Optimization : Scale-up requires solvent recovery (CH₂Cl₂) and DMP waste management due to iodine byproducts .

- Analytical Validation : Use isotopically labeled internal standards (e.g., d₄-acetaldehyde) to correct for matrix effects in LC-MS .

- Environmental Modeling : Incorporate halogen-specific rate constants into SAPRC-07 or AOPWin software for atmospheric fate predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.